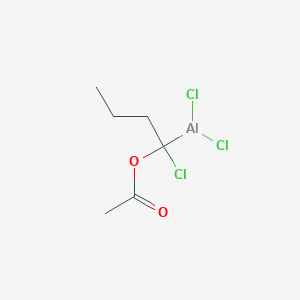
1-Chloro-1-(dichloroalumanyl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(dichloroalumanyl)butyl acetate is an organoaluminum compound characterized by the presence of aluminum, chlorine, and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(dichloroalumanyl)butyl acetate typically involves the reaction of butyl acetate with aluminum chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyl acetate+AlCl3→1-Chloro-1-(dichloroalumanyl)butyl acetate
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where butyl acetate is reacted with aluminum chloride in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, with careful control of temperature and reaction time.
化学反応の分析
Types of Reactions
1-Chloro-1-(dichloroalumanyl)butyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of aluminum.
Hydrolysis: Reacts with water to form corresponding alcohols and aluminum hydroxide.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new organoaluminum compounds.
Oxidation: Formation of aluminum oxides and chlorinated by-products.
Hydrolysis: Formation of butanol and aluminum hydroxide.
科学的研究の応用
1-Chloro-1-(dichloroalumanyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the study of aluminum’s biological effects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(dichloroalumanyl)butyl acetate involves its reactivity with various substrates. The aluminum center acts as a Lewis acid, facilitating reactions with nucleophiles. The molecular targets include functional groups such as hydroxyl, amino, and thiol groups, leading to the formation of new bonds and compounds.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-(dichloroalumanyl)butane
- 1-Chloro-3-(dichloroalumanyl)propane
- 1-Chloro-1-(dichloroalumanyl)pentane
Uniqueness
1-Chloro-1-(dichloroalumanyl)butyl acetate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its acetate group provides additional functionality, making it versatile for various applications.
特性
CAS番号 |
65063-06-1 |
|---|---|
分子式 |
C6H10AlCl3O2 |
分子量 |
247.5 g/mol |
IUPAC名 |
(1-chloro-1-dichloroalumanylbutyl) acetate |
InChI |
InChI=1S/C6H10ClO2.Al.2ClH/c1-3-4-6(7)9-5(2)8;;;/h3-4H2,1-2H3;;2*1H/q;+2;;/p-2 |
InChIキー |
SBKAYNJTEOEXHV-UHFFFAOYSA-L |
正規SMILES |
CCCC(OC(=O)C)([Al](Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
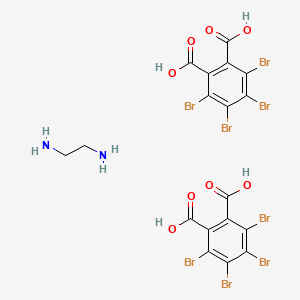
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
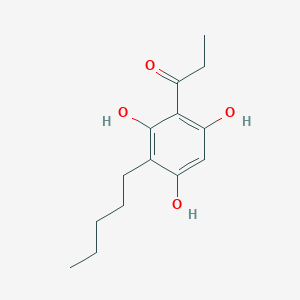


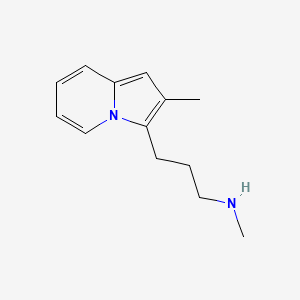
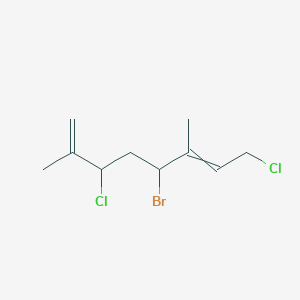
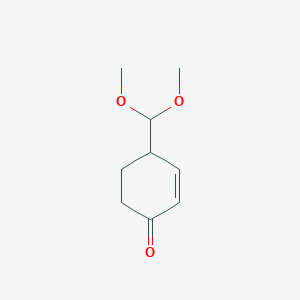
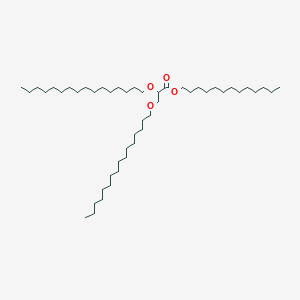
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
